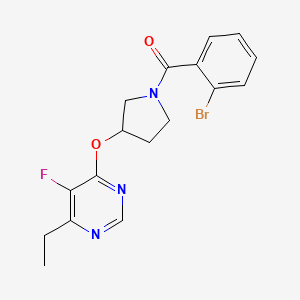

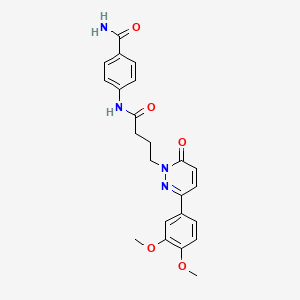

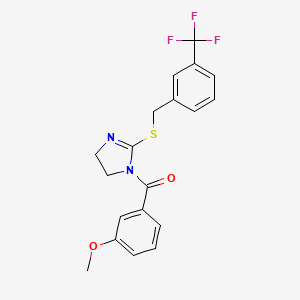

![molecular formula C20H24N2O B2450126 1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 853752-57-5](/img/structure/B2450126.png)

1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)ethanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core of its structure . The imidazole ring is a common component of many important biological molecules, including certain vitamins and antibiotics .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of significant research interest. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of an imidazole ring. This ring is a key component of functional molecules used in a variety of everyday applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .科学的研究の応用

Organic Synthesis and Catalysis

- Synthesis of Tetrasubstituted Imidazoles : A versatile synthesis method for 1,2,4,5-tetrasubstituted imidazoles employs a four-component cyclocondensation, demonstrating the utility of imidazole derivatives in organic synthesis (Rajkumar et al., 2015).

- Mechanosynthesis of N-Methyl Imines : Imidazole-based compounds serve as recyclable acid-scavenging agents in the mechanosynthesis of N-methyl imines, highlighting their role in green chemistry applications (Khaligh et al., 2019).

Materials Science

- Supramolecular Chemistry : A novel 1-D stacking Z-type supramolecular complex, involving imidazole derivatives, showcases the potential of these compounds in constructing complex molecular architectures with potential applications in materials science (Chen et al., 2006).

Pharmacology

- Angiotensin II Receptor Antagonists : The structure and properties of alcoholates of PNU-97018, an angiotensin II receptor antagonist, are characterized, indicating the pharmaceutical relevance of imidazole derivatives (Ishii et al., 2002).

- Antioxidant and Enzymatic Inhibition Studies : Benzimidazole derivatives, closely related to the compound , have been synthesized and tested for their antioxidant potential and inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications (Taj et al., 2020).

将来の方向性

The field of imidazole derivative synthesis is a vibrant area of research, with many potential future directions. These include the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, as well as the exploration of new applications for these compounds in areas such as pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

作用機序

Target of action

Imidazole derivatives are known to interact with a wide range of biological targets due to their versatile chemical structure . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of action

The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its target. For example, some imidazole derivatives may inhibit the activity of certain enzymes, while others may interact with cell receptors or DNA .

Biochemical pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some may interfere with the synthesis of bacterial cell walls, leading to their antibacterial activity. Others may inhibit the activity of enzymes involved in inflammation, resulting in their anti-inflammatory effects .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole derivatives can vary greatly depending on their chemical structure. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly and excreted .

Result of action

The molecular and cellular effects of imidazole derivatives can include the inhibition of enzyme activity, disruption of cell wall synthesis, modulation of receptor activity, and interference with DNA replication .

Action environment

The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .

特性

IUPAC Name |

1-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-4-14(2)17-11-9-16(10-12-17)13-22-19-8-6-5-7-18(19)21-20(22)15(3)23/h5-12,14-15,23H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGKULNXBLBYHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

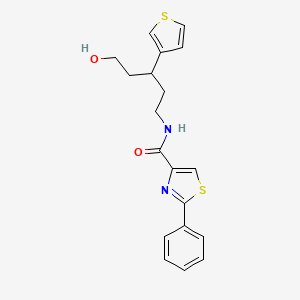

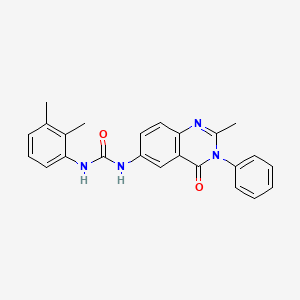

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2450043.png)

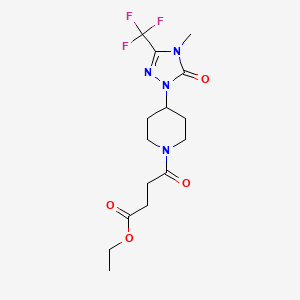

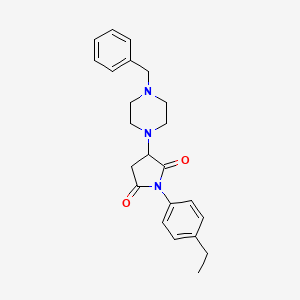

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)

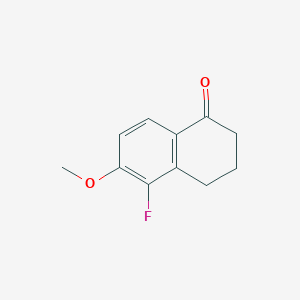

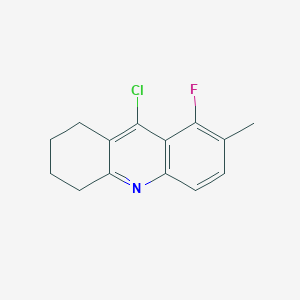

![4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride](/img/structure/B2450048.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)

![4-((4-chlorobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2450061.png)